Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrazine moiety, and a piperidine ring.
Mechanism of Action
Target of Action
They are ubiquitous in nature and are potential natural drug lead compounds .
Mode of Action
The mode of action of benzofuran derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the biological activities of benzofuran derivatives, it could potentially have effects such as inhibiting the growth of cancer cells .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the photoinduced 6π-electrocyclization of certain benzofuran derivatives has been shown to be an effective method for the synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the microwave-assisted synthesis, which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions to achieve high efficiency and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new drugs. Its diverse biological activities and potential therapeutic applications make it a candidate for further research and development in the pharmaceutical industry .
Industry
In industry, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and piperidine-containing molecules. Examples include:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
2-amino-4-(1-piperidine) pyridine derivatives: Studied for their potential as dual inhibitors of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of a benzofuran ring, a pyrazine moiety, and a piperidine ring.
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-11-13-3-1-2-4-15(13)24-16)21-9-5-14(6-10-21)23-17-12-19-7-8-20-17/h1-4,7-8,11-12,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDAXJLBIMGJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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